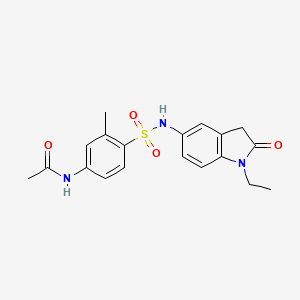

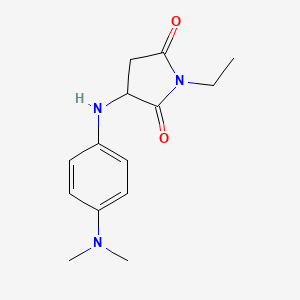

![molecular formula C21H23NO5S B2866853 12-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 1009554-72-6](/img/structure/B2866853.png)

12-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

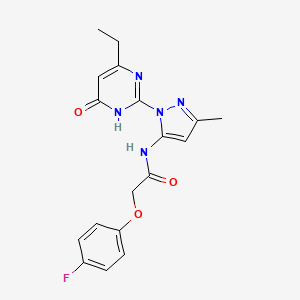

The compound appears to contain a 3,4-dimethylbenzenesulfonyl group, a methoxy group, and a tricyclic structure. The 3,4-dimethylbenzenesulfonyl group is a sulfonyl group attached to a 3,4-dimethylbenzene . The methoxy group (-OCH3) is a common functional group in organic chemistry, consisting of an oxygen atom bonded to a methyl group .

Molecular Structure Analysis

Again, without specific data, I can only speculate that the compound’s structure is likely complex due to the presence of the tricyclic system, which refers to a molecule containing three fused rings .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl and methoxy groups, as well as the tricyclic system. Sulfonyl groups are typically quite stable but can participate in substitution reactions . Methoxy groups can influence the reactivity of the molecule depending on their position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure and the functional groups present. For example, the presence of the sulfonyl group could increase the compound’s polarity .Applications De Recherche Scientifique

Molecular Structure and Synthesis

- The molecular structure and synthesis of similar compounds to 12-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one have been extensively studied. For example, Soldatenkov et al. (1996) synthesized a compound with a similar structure, demonstrating the potential for creating complex molecules with unique molecular architectures (Soldatenkov et al., 1996).

Formation of Oxygen-Bridged Heterocycles

- The formation of oxygen-bridged heterocycles, including compounds like 12-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one, was explored by Svetlik et al. (1988). Their research highlights the potential for creating diverse heterocyclic structures, which are crucial in various chemical and pharmaceutical applications (Svetlik et al., 1988).

Precursor for Bioisosteric Analogs

- Compounds similar to 12-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one have been synthesized as precursors for bioisosteric analogs of pharmaceuticals. Shishov et al. (2014) synthesized a related compound, highlighting its potential as a precursor for medicinal chemistry (Shishov et al., 2014).

Tandem Bond Formation

- Jha et al. (2013) developed a method for the synthesis of tricyclic compounds, which can be related to the structure of 12-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one. This research is significant for its environmentally benign approach and potential applications in organic synthesis (Jha et al., 2013).

Propriétés

IUPAC Name |

12-(3,4-dimethylphenyl)sulfonyl-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5S/c1-12-8-9-14(10-13(12)2)28(24,25)19-16-11-21(3,22-20(19)23)27-18-15(16)6-5-7-17(18)26-4/h5-10,16,19H,11H2,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAZMWKPCYFFPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2C3CC(NC2=O)(OC4=C3C=CC=C4OC)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

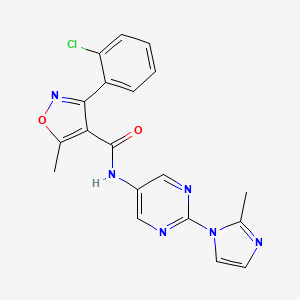

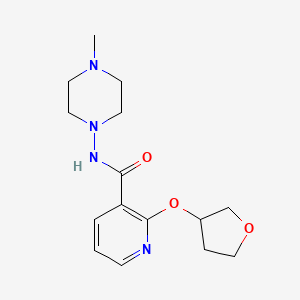

![8-methoxy-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2866773.png)

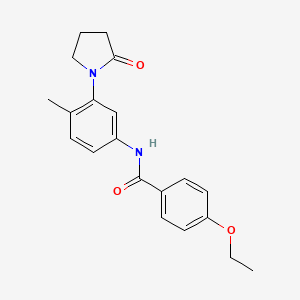

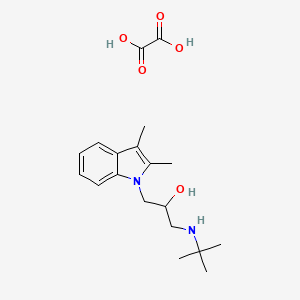

![8-(4-Bromophenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2, 4-dione](/img/structure/B2866775.png)

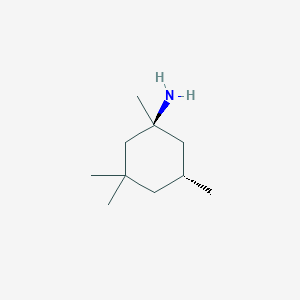

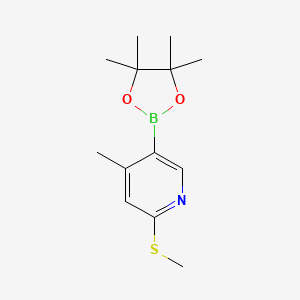

![1,3-Benzodioxol-5-yl-[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]methanone](/img/structure/B2866777.png)

![N-[2-fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2866784.png)

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2866785.png)